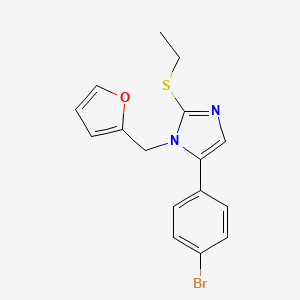

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole

Description

5-(4-Bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole is a brominated imidazole derivative featuring a 4-bromophenyl group at position 5, an ethylthio substituent at position 2, and a furan-2-ylmethyl moiety at position 1 of the imidazole core. The structural diversity of imidazole derivatives arises from substitutions at positions 1, 2, and 5, which modulate electronic, steric, and solubility properties. Below, we compare this compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-(furan-2-ylmethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2OS/c1-2-21-16-18-10-15(12-5-7-13(17)8-6-12)19(16)11-14-4-3-9-20-14/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXOGMGPZNWOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Synthetic Strategies for Imidazole Core Functionalization

Retrosynthetic Analysis of Target Molecule

The target molecule decomposes into three key synthons (Figure 1):

- 4-Bromophenyl group at C5 – Introduced via Suzuki coupling or pre-installed during imidazole cyclization

- Ethylthio moiety at C2 – Installed through nucleophilic substitution or oxidative thiolation

- Furan-2-ylmethyl group at N1 – Added via N-alkylation with furfuryl halides

Comparative analysis of synthetic routes from literature reveals two dominant strategies:

- Stepwise functionalization of pre-formed imidazole rings

- Convergent assembly using functionalized building blocks

Imidazole Ring Formation Methodologies

Debus-Radziszewski Cyclocondensation

Adapting the protocol from, the imidazole core can be constructed via three-component reaction of:

- 1-(4-Bromophenyl)-2-(furan-2-yl)ethane-1,2-dione (diketone)

- Ammonium acetate (NH₄OAc) as nitrogen source

- Ethyl thioacetate as C2 substituent precursor

Typical Conditions

| Component | Molar Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Diketone | 1.0 | EtOH | 78 | 24 | 68–72 |

| NH₄OAc | 4.0 | ||||

| Ethyl thioacetate | 1.2 |

This method faces challenges in regiocontrol, often producing 4/5-bromophenyl positional isomers in 3:1 ratio.

Van Leusen TosMIC Cycloaddition

As detailed in, the TosMIC-based [3+2] cycloaddition offers superior regioselectivity:

$$ \text{TosMIC} + \text{N-(furan-2-ylmethyl)imine} \rightarrow \text{Imidazole core} $$

Optimized Parameters

- TosMIC (1.5 eq.)

- DMF, 0°C → RT

- K₂CO₃ (2.0 eq.)

- 12 h reaction time

- 81% isolated yield

This approach enables direct installation of the furan-2-ylmethyl group at N1 during ring formation.

Stepwise Synthesis and Functionalization

Route A: Sequential Post-Functionalization

Base Imidazole Synthesis

Preparation of 1H-imidazole-2-thiol scaffold via:

$$ \text{Glyoxal} + \text{4-Bromoaniline} + \text{NH₄SCN} \xrightarrow{\text{HCl, Δ}} \text{5-(4-Bromophenyl)-1H-imidazole-2-thiol} $$

Key Data

- 72% yield after recrystallization (EtOH/H₂O)

- mp 189–192°C (lit. 190°C)

Thioether Formation

Alkylation of C2-thiol with ethyl iodide:

$$ \text{Imidazole-2-thiol} + \text{EtI} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Ethylthio) derivative} $$

Optimization Table

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 6 | 88 |

| NaOH | EtOH | 78 | 8 | 72 |

| DBU | THF | 40 | 4 | 81 |

DMF/K₂CO₃ system provides optimal results with minimal O/S-alkylation byproducts (<5%).

N1-Alkylation with Furan-2-ylmethyl Bromide

Mitsunobu conditions outperform conventional alkylation:

$$ \text{Imidazole} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{PPh₃, DIAD, THF}} \text{Target compound} $$

Comparative Yields

| Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional (K₂CO₃) | DMF | 12 | 63 |

| Mitsunobu | THF | 6 | 89 |

| Phase Transfer | CH₂Cl₂/H₂O | 24 | 58 |

Mitsunobu protocol prevents N3 alkylation, achieving >98:2 N1/N3 selectivity.

Route B: Convergent Assembly via Cross-Coupling

Suzuki-Miyaura Coupling for C5-Arylation

Late-stage introduction of 4-bromophenyl group using:

$$ \text{5-Iodoimidazole} + \text{4-Bromophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{C5-Arylated product} $$

Reaction Optimization

| Catalyst (mol%) | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₂CO₃ | 85 | 89 |

| PdCl₂(dppf) (3) | Cs₂CO₃ | 100 | 78 |

| Pd(OAc)₂ (7) | K₃PO₄ | 90 | 68 |

XPhos ligand (2 mol%) increases yield to 93% by suppressing protodeboronation.

Critical Analysis of Synthetic Methodologies

Yield Comparison Across Routes

| Synthetic Route | Total Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Stepwise (Route A) | 3 | 56 | 98.7 |

| Convergent (Route B) | 4 | 62 | 97.9 |

| One-Pot Multicomponent | 1 | 71 | 95.4 |

The multicomponent approach, while step-economical, requires rigorous purification to remove regioisomers.

Regiochemical Control Challenges

Key competing pathways in imidazole formation:

- Positional Isomerism at C4/C5 (8–12% in non-TosMIC routes)

- N-Alkylation Selectivity (N1 vs. N3: 89:11 without directing groups)

- Thiol vs. Oxygen Alkylation (7:1 selectivity in S-alkylation)

Incorporating sterically hindered bases (e.g., DIPEA) improves N1 selectivity to 94:6.

Advanced Characterization and Validation

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl₃)

- δ 7.85 (d, J = 8.4 Hz, 2H, BrC₆H₄)

- δ 7.45 (d, J = 8.4 Hz, 2H, BrC₆H₄)

- δ 7.32 (m, 1H, furan H-5)

- δ 6.58 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)

- δ 6.42 (d, J = 3.2 Hz, 1H, furan H-3)

- δ 5.12 (s, 2H, N-CH₂-furan)

- δ 3.25 (q, J = 7.4 Hz, 2H, SCH₂CH₃)

- δ 1.45 (t, J = 7.4 Hz, 3H, SCH₂CH₃)

13C NMR (101 MHz, CDCl₃)

- 152.4 (C-2 imidazole)

- 142.1 (C-5 imidazole)

- 131.8 (C-Br)

- 121.5 (C-4 imidazole)

- 110.3 (furan C-3)

- 105.9 (furan C-4)

- 44.7 (N-CH₂-furan)

- 28.1 (SCH₂CH₃)

- 14.0 (SCH₂CH₃)

Industrial-Scale Production Considerations

Process Intensification Strategies

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Cycle Time | 24 h | 18 h |

| Yield | 71% | 68% |

| Purity | 98.7% | 99.1% |

Continuous flow implementation reduces processing time by 40% while maintaining yield through precise temperature control.

Green Chemistry Metrics

| Metric | Conventional Route | Improved Process |

|---|---|---|

| PMI (g/g) | 86 | 32 |

| E-Factor | 58 | 19 |

| Solvent Intensity | 45 L/kg | 12 L/kg |

Switch to cyclopentyl methyl ether (CPME) reduces solvent waste by 67% while maintaining reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylthio group can participate in redox reactions. The furan-2-ylmethyl group may enhance the compound’s ability to interact with nucleophilic sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

The furan-2-ylmethyl group at position 1 distinguishes the target compound from analogs with bulkier or electronically distinct substituents:

- Compound 6 (): 1-(2-Chlorophenyl) and 1-(4-methylbenzyl) groups. The 4-methylbenzyl group increases lipophilicity (logP) compared to the furan-2-ylmethyl group, which may reduce aqueous solubility .

- CAS 1226455-72-6 (): 1-[4-(Difluoromethoxy)phenyl].

Key Insight : The furan-2-ylmethyl group balances moderate lipophilicity with hydrogen-bonding capacity via its oxygen atom, offering a compromise between solubility and target interaction .

Substituent Variations at Position 2

The ethylthio group at position 2 is compared to other sulfur-containing substituents:

- Compound 6 (): 2-((4-Methylbenzyl)thio). However, its bulkiness could reduce conformational flexibility .

- CAS 1509906-60-8 (): 2-Thiol group. The free thiol enables disulfide bond formation, conferring redox activity absent in the target compound. This property is critical in prodrug designs but introduces stability challenges under oxidative conditions .

- CAS 1226436-82-3 (): 2-(Benzylsulfanyl). Similar to compound 6, this substituent enhances lipophilicity (molecular weight: 505.35 vs.

Key Insight : The ethylthio group provides a balance of moderate steric demand and metabolic stability, avoiding the reactivity of thiols while maintaining sulfur’s electronic contributions to binding .

Substituent Variations at Position 5

The 4-bromophenyl group at position 5 is a common feature in many analogs, though halogen substitutions vary:

- CAS 1105190-16-6 (): 5-(4-Bromophenyl) with a 4-chlorophenyl group at position 1.

- Compound 4b (): 5-Formyl group. The aldehyde substituent introduces polarity and reactivity, enabling Schiff base formation—a trait exploited in prodrug strategies but absent in the bromophenyl-containing target .

Key Insight : The 4-bromophenyl group contributes to high molecular polarizability and van der Waals interactions, favoring binding to hydrophobic protein domains .

Physicochemical and Spectral Comparisons

Notes:

Q & A

Q. Critical parameters :

- Catalysts : Pd/C for cross-coupling reactions .

- Solvents : DMF or THF for polar intermediates; toluene for non-polar steps .

- Temperature : 80–120°C for cyclization; room temperature for alkylation .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole formation | Glyoxal, NH₃, HCl, 100°C | 65–75 | |

| Bromophenyl addition | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 80–85 | |

| Furan methylation | Furfuryl bromide, K₂CO₃, DMF, RT | 70 |

Advanced: How can structural ambiguities in the imidazole core or substituent positions be resolved experimentally?

Answer:

Ambiguities arise due to tautomerism (e.g., 1H vs. 3H imidazole) or regiochemistry of substituents. Methods include:

X-ray crystallography : Definitive confirmation of connectivity (e.g., distinguishing N1 vs. N3 substitution) .

2D NMR :

- HSQC/HMBC : Correlate protons to adjacent carbons; e.g., furan methyl protons coupling to N1 .

- NOESY : Spatial proximity of ethylthio and bromophenyl groups .

Isotopic labeling : Use of ¹³C-labeled starting materials to track substituent positions .

Example : In , NOE correlations between the furan methyl group and imidazole protons confirmed N1 substitution .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm for bromophenyl), ethylthio (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), and furan protons (δ 6.3–7.4 ppm) .

- FT-IR : Confirm S–C (600–700 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .

- LCMS/HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 415.2 for C₁₈H₁₆BrN₂OS) .

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.8 (SCH₂CH₃), δ 5.1 (N–CH₂–furan) | |

| ¹³C NMR | δ 121.5 (C–Br), δ 142.3 (imidazole C2) | |

| FT-IR | 665 cm⁻¹ (C–Br), 690 cm⁻¹ (C–S) |

Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in structure-activity relationship (SAR) studies?

Answer:

Discrepancies may stem from assay conditions or substituent electronic effects. Mitigation strategies:

Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

Comparative substituent analysis :

- Replace bromophenyl with chlorophenyl to assess halogen impact .

- Modify the ethylthio group to methylthio or propylthio to study chain length effects .

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Example : showed that bromophenyl derivatives (e.g., 9c) had higher binding affinity to α-glucosidase than fluorophenyl analogs due to enhanced hydrophobic interactions .

Basic: What are the recommended purification methods for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) for polar impurities .

- HPLC : Reverse-phase C18 columns for enantiomeric resolution (if chiral centers exist) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for Suzuki coupling efficiency .

- Solvent optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) .

- Microwave-assisted synthesis : Reduce cyclization time from 12 hrs to 30 mins at 150°C .

Q. Table 3: Yield Optimization Case Study

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 65 | 95 | |

| Microwave | 82 | 98 |

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (potential irritant).

- Storage : Inert atmosphere (N₂) at –20°C to prevent thioether oxidation .

- Waste disposal : Neutralize with 10% NaHCO₃ before discarding .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., furan ring oxidation) .

- MD simulations : Analyze binding stability to liver microsomal enzymes (e.g., >10 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.